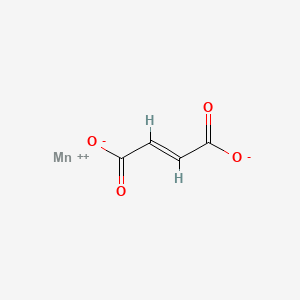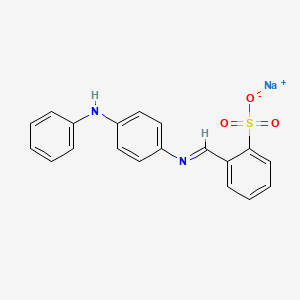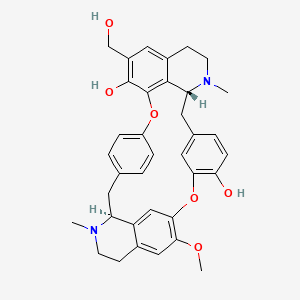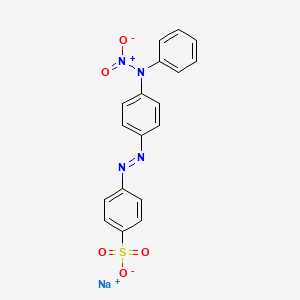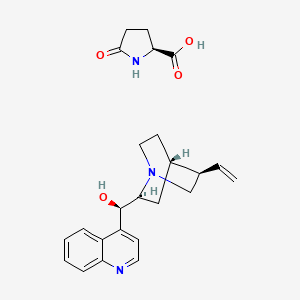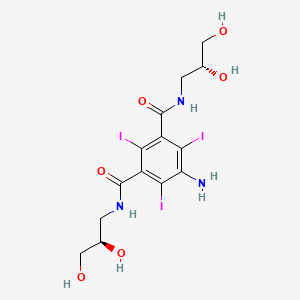
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
The synthesis of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil involves several steps. One common method includes the fluorination of a suitable sugar precursor followed by coupling with uracil. The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the coupling reaction . Industrial production methods often scale up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives with additional oxygen functionalities, while substitution reactions can introduce different halogen atoms into the molecule .
Scientific Research Applications
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex nucleoside analogues.
Biology: Employed in studies investigating DNA synthesis and repair mechanisms.
Industry: Utilized in the production of antiviral drugs and other therapeutic agents.
Mechanism of Action
The compound exerts its effects by incorporating into the DNA of rapidly dividing cells, leading to chain termination during DNA replication. This process inhibits DNA synthesis and triggers apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil is unique due to its fluorinated sugar moiety, which enhances its stability and efficacy compared to other nucleoside analogues. Similar compounds include:
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyladenine: Another fluorinated nucleoside analogue with similar antitumor activity.
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosylcytosine: Known for its antiviral properties.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.
Properties
CAS No. |
105281-08-1 |
|---|---|
Molecular Formula |
C9H11FN2O4 |
Molecular Weight |
230.19 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c1-4-7(14)6(10)8(16-4)12-3-2-5(13)11-9(12)15/h2-4,6-8,14H,1H3,(H,11,13,15)/t4-,6+,7-,8-/m1/s1 |
InChI Key |
XKBSNQZIXJSHIG-PXBUCIJWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)F)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=CC(=O)NC2=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



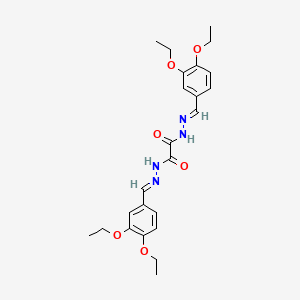

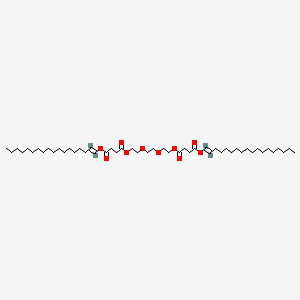

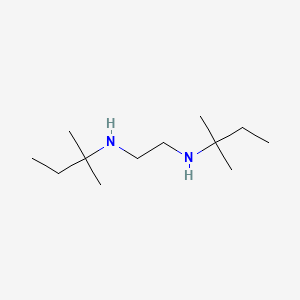
![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)
![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
